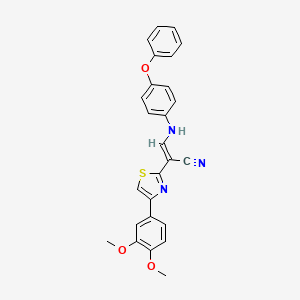

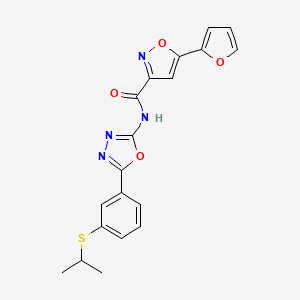

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. It is expressed in sensory neurons and plays a key role in pain sensation. JNJ-17203212 has been studied for its potential use as an analgesic, particularly in the treatment of chronic pain.

Aplicaciones Científicas De Investigación

Mitotic Inhibition in Plant Cells

A series of benzamide compounds, including derivatives similar to the chemical structure , has demonstrated potent and selective inhibition of mitosis in plant cells. These findings suggest potential applications in agriculture for controlling plant growth or development (Merlin et al., 1987).

Antipathogenic Activity

Benzamide derivatives with specific halogen substitutions have been synthesized and tested for their antipathogenic activity. These compounds, including 3,4-dichlorophenyl variants, show significant potential as antimicrobial agents against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing new treatments for bacterial infections (Limban et al., 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of propyzamide, a compound structurally related to 3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, indicates the utility of adsorbent supports in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates. This suggests applications in environmental remediation and pollution control (Torimoto et al., 1996).

Anticonvulsant Activity

Benzamides have been synthesized and evaluated for their anticonvulsant activity, with certain derivatives showing potency comparable or superior to standard treatments. This research opens avenues for the development of new medications for epilepsy and related disorders (Mussoi et al., 1996).

Herbicidal Applications

Derivatives of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with similarities to the chemical structure of interest, have shown herbicidal activity against annual and perennial grasses. These findings suggest potential applications in agriculture for weed control (Viste et al., 1970).

Propiedades

IUPAC Name |

3,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYYXBPHMJXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)

![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)

![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)